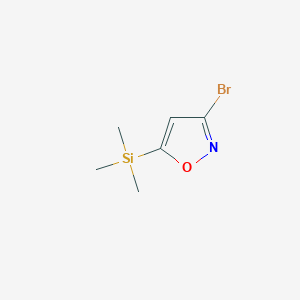![molecular formula C19H15N3OS B6233443 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 1371961-83-9](/img/no-structure.png)
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities .Chemical Reactions Analysis
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole ring, the indole ring, and the benzamide ring, followed by the coupling of these rings to form the final product.", "Starting Materials": [ "2-methyl-1H-indole", "2-bromoacetic acid", "thiourea", "4-nitrobenzoic acid", "benzoyl chloride", "triethylamine", "sodium hydroxide", "dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-methyl-1H-indole", "Synthesis of 2-(2-methyl-1H-indol-3-yl)acetic acid from 2-methyl-1H-indole and 2-bromoacetic acid", "Synthesis of 2-(2-methyl-1H-indol-3-yl)thiourea from 2-(2-methyl-1H-indol-3-yl)acetic acid and thiourea", "Synthesis of 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine from 2-(2-methyl-1H-indol-3-yl)thiourea and 4-nitrobenzoic acid", "Synthesis of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide from 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine and benzoyl chloride in the presence of triethylamine and sodium hydroxide" ] } | |
CAS-Nummer |
1371961-83-9 |
Produktname |
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide |
Molekularformel |
C19H15N3OS |
Molekulargewicht |
333.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



